molecular formula C10H16N2O3 B1292765 (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine CAS No. 483366-12-7

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Cat. No.: B1292765
CAS No.: 483366-12-7
M. Wt: 212.25 g/mol
InChI Key: UNVNZVOSYRUJTH-JGVFFNPUSA-N
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Description

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the cyano and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby influencing their activity. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can further participate in biochemical reactions.

Comparison with Similar Compounds

    (2S,4R)-4-Fluoroproline: Another chiral pyrrolidine derivative with a fluorine substituent.

    (2S,4R)-4-Hydroxyproline: A hydroxylated pyrrolidine without the cyano group.

    (2S,4R)-4-Cyanopyrrolidine: A pyrrolidine derivative with a cyano group but lacking the Boc and hydroxyl groups.

Uniqueness: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is unique due to the combination of the Boc protecting group, cyano group, and hydroxyl group. This combination provides a versatile scaffold for further chemical modifications and enhances its utility in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNZVOSYRUJTH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647948
Record name tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483366-12-7
Record name tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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